![molecular formula C25H17N5OS3 B2481682 N-(4-(苯并[d]噻唑-2-基)苯基)-2-((5-苯基噻唑并[2,3-c][1,2,4]三唑-3-基)硫基)乙酰胺 CAS No. 671199-58-9](/img/structure/B2481682.png)

N-(4-(苯并[d]噻唑-2-基)苯基)-2-((5-苯基噻唑并[2,3-c][1,2,4]三唑-3-基)硫基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

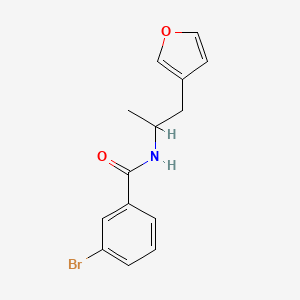

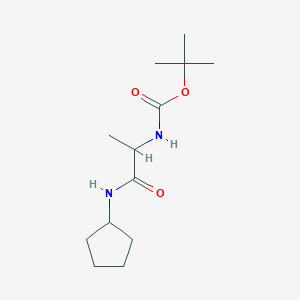

The compound "N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antibacterial and antitumor properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various reagents to introduce different substituents into the molecule. For instance, the synthesis of N-(benzothiazole-2-yl)acetamide derivatives can be achieved by reacting 2-aminobenzothiazole with chloroacetyl chloride, followed by further functionalization with different reagents such as hydrazine hydrate and heterocyclic compounds . Similarly, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and subsequent reactions with heterocyclic mercapto derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed using various spectroscopic techniques such as 1H NMR, FTIR, MS, and elemental analysis. These techniques provide information about the functional groups present and the overall molecular framework. For example, the presence of the acetamide group and the substitution pattern on the benzothiazole ring can be deduced from the spectral data .

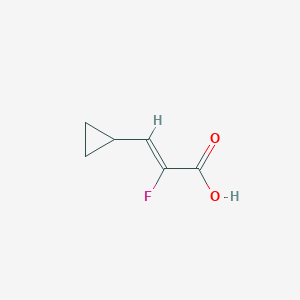

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present. The acetamide group, for instance, can participate in further chemical transformations, potentially leading to the synthesis of more complex molecules. The reactivity of the benzothiazole ring itself can also be modified by the introduction of different substituents, which can influence the compound's biological activity .

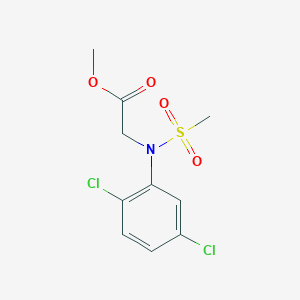

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), can be determined using UV spectroscopic studies. The pKa values provide insight into the compound's ionization potential in different pH environments, which is important for understanding its behavior in biological systems. For example, the pKa values of some N-(benzothiazole-2-yl)acetamide derivatives were found to vary, indicating differences in their acid-base properties .

科学研究应用

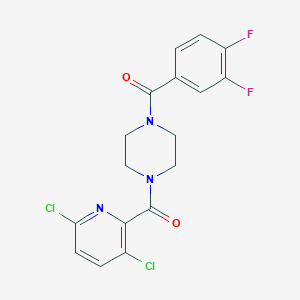

抗癌应用

- 合成的化合物衍生物显示出显著的抗癌活性,特别是对A549人类肺腺癌细胞。其中一种衍生物表现出高选择性,并诱导癌细胞凋亡,尽管效果不如标准药物顺铂(Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019)。

- 另一项涉及该化合物不同衍生物的研究发现,对几种癌细胞系显示出相当的抗癌活性,突显了该化合物在癌症治疗中的潜力(Yurttaş, Tay, & Demirayak, 2015)。

抗微生物应用

- 对类似噻唑衍生物的研究显示出对植物真菌和细菌的有希望的结果,其中一些化合物表现出优秀的抗菌活性,胜过商业抗菌剂(Liao, Zhou, Xiao, Xie, & Jin, 2017)。

- 另一项研究合成并评估了含有该化合物的三唑衍生物的抗微生物活性,显示出对各种念珠菌和致病细菌具有强效活性(Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011)。

其他生物活性

- 该化合物及其衍生物也被用于探索其抗癫痫特性,其中一些在评估抗癫痫活性的测试中显示出显著的功效(Liu, Zhang, Jin, & Quan, 2016)。

- 还有关于该化合物衍生物的杀虫性能力的研究,显示出对农业害虫的潜在有效性(Fadda, Salam, Tawfik, Anwar, & Etman, 2017)。

作用机制

Target of Action

Compounds with similar structures, such as benzothiazole and triazolothiadiazine derivatives, have been associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Mode of Action

It’s worth noting that benzothiazole derivatives have been extensively investigated and associated with diverse biological activities . Similarly, triazolothiadiazine derivatives have shown a wide range of pharmacological activities .

Biochemical Pathways

Compounds with similar structures have been associated with various biochemical pathways related to their biological activities .

Pharmacokinetics

A study on similar compounds has shown a favorable pharmacokinetic profile .

Result of Action

Compounds with similar structures have shown promising activity against certain bacterial strains .

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N5OS3/c31-22(15-33-25-29-28-24-30(25)20(14-32-24)16-6-2-1-3-7-16)26-18-12-10-17(11-13-18)23-27-19-8-4-5-9-21(19)34-23/h1-14H,15H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZMGNKJXZIAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481616.png)

![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)